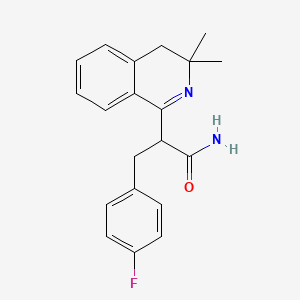
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-3-(4-fluorophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-3-(4-fluorophenyl)propanamide, also known as L-741,626, is a compound that has been extensively studied for its potential pharmacological applications. This compound belongs to the class of isoquinoline derivatives and has been found to exhibit interesting biological properties, making it a promising candidate for drug development.
作用機序
The mechanism of action of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-3-(4-fluorophenyl)propanamide involves its binding to the dopamine D2 receptor, which is a G protein-coupled receptor that modulates the release of dopamine in the brain. By binding to this receptor, 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-3-(4-fluorophenyl)propanamide can modulate the activity of dopaminergic neurons, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-3-(4-fluorophenyl)propanamide has been found to exhibit a number of biochemical and physiological effects, including the modulation of dopamine release, the regulation of neuronal activity, and the modulation of synaptic plasticity. It has also been found to exhibit anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-3-(4-fluorophenyl)propanamide is its high affinity and selectivity for the dopamine D2 receptor, which makes it a useful tool for studying the role of this receptor in neurological disorders. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are a number of future directions for the study of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-3-(4-fluorophenyl)propanamide, including the development of new analogs with improved pharmacological properties, the investigation of its potential therapeutic applications in the treatment of neurological disorders, and the elucidation of its molecular mechanism of action. Additionally, further research is needed to explore the potential side effects and toxicity of this compound, as well as its potential interactions with other drugs and medications.
合成法
The synthesis of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-3-(4-fluorophenyl)propanamide involves the reaction of 4-fluorobenzaldehyde with 2-(3,3-dimethyl-1-isoquinolinyl)ethylamine in the presence of acetic acid and sodium triacetoxyborohydride. This reaction leads to the formation of the intermediate 2-(3,3-dimethyl-1-isoquinolinyl)-3-(4-fluorophenyl)propanal, which is then reduced to 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-3-(4-fluorophenyl)propanamide using sodium borohydride.
科学的研究の応用
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-3-(4-fluorophenyl)propanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been found to exhibit high affinity and selectivity for the dopamine D2 receptor, which is a key target for the treatment of schizophrenia and other psychiatric disorders.
特性
IUPAC Name |
2-(3,3-dimethyl-4H-isoquinolin-1-yl)-3-(4-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O/c1-20(2)12-14-5-3-4-6-16(14)18(23-20)17(19(22)24)11-13-7-9-15(21)10-8-13/h3-10,17H,11-12H2,1-2H3,(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUWNMFZFQQXGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)C(CC3=CC=C(C=C3)F)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-3-(4-fluorophenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1'-[1,4-butanediylbis(oxy)]bis(4-methoxybenzene)](/img/structure/B5184986.png)
![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5184988.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5185001.png)
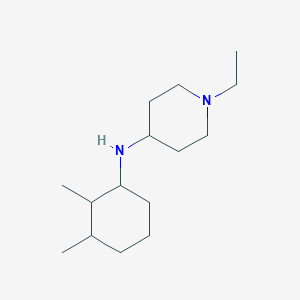
![2-(4-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5185019.png)
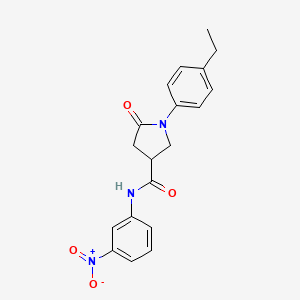
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]methanamine](/img/structure/B5185038.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B5185053.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5185060.png)
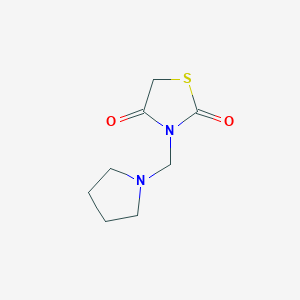
![1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate](/img/structure/B5185079.png)
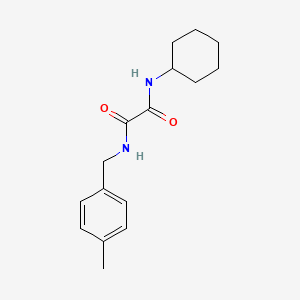
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-phenylpropanamide](/img/structure/B5185085.png)